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Compound of Interest

Compound Name: Myceliothermophin E

Cat. No.: B15595413

Affiliation: Department of Chemistry, BioScience Research Collaborative, Rice University.

Introduction

Myceliothermophin E is a member of a family of cytotoxic polyketides isolated from the
fungus Myceliophthora thermophila.[1] These natural products exhibit significant cytotoxic
activity against several human cancer cell lines, making them attractive targets for total
synthesis and further investigation into their therapeutic potential. This document outlines a
detailed protocol for the total synthesis of Myceliothermophin E, based on the convergent
strategy developed by the Nicolaou group. The synthesis features a key cascade-based
cyclization to construct the trans-fused decalin system and a late-stage coupling of two
advanced fragments.

Retrosynthetic Analysis

The synthetic plan for Myceliothermophin E is based on a convergent approach. The
molecule is disconnected into two key building blocks: the decalin aldehyde 4 and the
pyrrolidinone fragment 5. The synthesis culminates in the coupling of these two fragments,
followed by a series of transformations to yield Myceliothermophin C and D, which are then
converted to Myceliothermophin E.

Experimental Protocols
Part 1: Synthesis of the Decalin Aldehyde Fragment 4
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The synthesis of the decalin aldehyde fragment 4 begins with commercially available (z)-
citronellal derivative 10 and proceeds through a cascade bis-cyclization to form the core
decalin structure, followed by several functional group manipulations.

Step 1.1: Epoxidation of (z)-Citronellal Derivative 10

e Procedure: To a solution of (x)-citronellal derivative 10 in a suitable solvent, add a Corey-
Chaykovsky reagent.

e Yield: 96%
Step 1.2: Cascade Bis-cyclization to form Decalin 6

e Procedure: The epoxide from the previous step is subjected to a cascade reaction, which is
proposed to proceed via an initial epoxide rearrangement to an aldehyde, followed by an
enolization and a Robinson-type annulation to furnish the trans-fused decalin system 6.[1]

 Yield: Not explicitly stated for the cascade from the epoxide, but the overall strategy was
optimized to produce decagram quantities of enone 6.[1]

Step 1.3: Elaboration of Decalin 6 to Aldehyde 4

e Procedure: The enone decalin system 6 undergoes a multi-step sequence involving the
introduction of a vinyl iodide, desilylation, and oxidation to afford the target aldehyde 4.[1]

 Yields:
o Desilylation: 91%[1]

o DMP oxidation: 95%][1]

Part 2: Synthesis of the Pyrrolidinone Fragment 5

The pyrrolidinone fragment 5 is prepared in two steps from succinimide 26.

Step 2.1: Grignard Addition to Succinimide 26
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e Procedure: Succinimide 26 is treated with isopropyl Grignard reagent 27 in THF at ambient
temperature. The reaction is then quenched with MeOH containing 10% concentrated H2SOa
at 0°C to furnish lactam 28.[1]

e Yield: 62%[1]
Step 2.2: Protection of Lactam 28

e Procedure: The lactam 28 is then protected to yield the final pyrrolidinone fragment 5. The
specific protecting group used is the Teoc (2-(trimethylsilyl)ethoxycarbonyl) group.[1]

Part 3: Coupling of Fragments and Completion of the
Synthesis

The final stage of the synthesis involves the coupling of the decalin aldehyde 4 and the
pyrrolidinone fragment 5, followed by a series of transformations to complete the synthesis of
Myceliothermophin E.

Step 3.1: Coupling of Decalin Aldehyde 4 and Pyrrolidinone 5

e Procedure: The pyrrolidinone fragment 5 is treated with LDA in THF at -78°C, and the
resulting anion is added to the decalin aldehyde 4 to furnish alcohol 30.[1]

 Yield: 85% (as a mixture of four diastereomers)[1]
Step 3.2: Oxidation of Alcohol 30

e Procedure: The mixture of diastereomeric alcohols 30 is oxidized with Dess-Martin
periodinane (DMP) to afford ketones 31a and 31b.[1]

* Yield: 90% combined yield (approximately 1:1 diastereomeric ratio)[1]
Step 3.3: Elaboration to Myceliothermophins C (2) and D (3)

e Procedure: The separated diastereomeric ketones 31a and 31b are each subjected to a
three-step sequence:

o Phenyl selenylation (NaH, PhSeCl).
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o Oxidation and syn-elimination (NalOa).

o Removal of the Teoc protecting group (TBAF:AcOH).[1]

e Yields:

o Phenyl selenylation and elimination: 78% over two steps.[1]

o Teoc deprotection: 92%[1]

Step 3.4: Conversion to Myceliothermophin E (1)

e Procedure: Myceliothermophin C (2) or D (3) is treated with aqueous HF in MeCN at 0°C to

25°C for 2 hours.[1]

e Yield: 819%[1]

Data Presentation

Table 1: Summary of Yields for the Synthesis of the Decalin Aldehyde Fragment 4

Step No. Transformation Reagents Yield (%)
11 Epoxidation of (£)- Corey-Chaykovsky 96
' Citronellal Derivative reagent
Cascade Bis- -
1.2 o Not specified
cyclization
1.3a Desilylation TBAF 91
1.3b Oxidation DMP 95

Table 2: Summary of Yields for the Synthesis of the Pyrrolidinone Fragment 5
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Step No. Transformation

Reagents Yield (%)

Grignard Addition and

Cyclization

2.1

Isopropyl Grignard,
H2S04/MeOH

62

2.2 Protection

Teoc protection N
Not specified
reagents

Table 3: Summary of Yields for the Final Assembly of Myceliothermophin E

Step No. Transformation Reagents Yield (%)
Coupling of

3.1 Ping LDA 85
Fragments 4 and 5

3.2 Oxidation of Alcohol DMP 90
Phenyl selenylation

3.3a o NaH, PhSeCl; NalOa 78
and Elimination

3.3b Teoc Deprotection TBAF:AcOH 92
Conversion to

3.4 aq. HF 81

Myceliothermophin E

Workflow and Diagrams

The overall workflow of the total synthesis of Myceliothermophin E is depicted below.
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Synthesis of Decalin Aldehyde 4

Click to download full resolution via product page

Caption: Convergent total synthesis of Myceliothermophin E.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b15595413?utm_src=pdf-body-img
https://www.benchchem.com/product/b15595413?utm_src=pdf-body
https://www.benchchem.com/product/b15595413?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4257465/
https://www.benchchem.com/product/b15595413#protocol-for-the-total-synthesis-of-myceliothermophin-e
https://www.benchchem.com/product/b15595413#protocol-for-the-total-synthesis-of-myceliothermophin-e
https://www.benchchem.com/product/b15595413#protocol-for-the-total-synthesis-of-myceliothermophin-e
https://www.benchchem.com/product/b15595413#protocol-for-the-total-synthesis-of-myceliothermophin-e
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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